3-Cyclopropoxy-5-ethyl-2-iodopyridine

Description

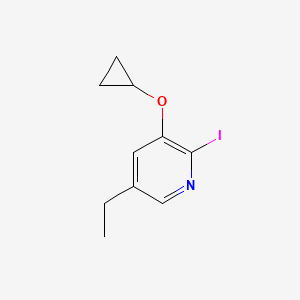

3-Cyclopropoxy-5-ethyl-2-iodopyridine is a halogenated pyridine derivative characterized by a cyclopropoxy group at the 3-position, an ethyl substituent at the 5-position, and an iodine atom at the 2-position. The compound’s structural complexity arises from the combination of steric and electronic effects imparted by these substituents. Pyridine derivatives are widely utilized in pharmaceutical and agrochemical research due to their bioactivity and versatility in synthetic chemistry.

Properties

Molecular Formula |

C10H12INO |

|---|---|

Molecular Weight |

289.11 g/mol |

IUPAC Name |

3-cyclopropyloxy-5-ethyl-2-iodopyridine |

InChI |

InChI=1S/C10H12INO/c1-2-7-5-9(10(11)12-6-7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |

InChI Key |

QURUIFNLXSGTGT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(N=C1)I)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-ethyl-2-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 3-cyclopropoxy-5-ethylpyridine using iodine or iodinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iodotrimethylsilane, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-ethyl-2-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-cyclopropoxy-5-ethyl-2-azidopyridine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 3-cyclopropoxy-5-ethyl-2-phenylpyridine .

Scientific Research Applications

3-Cyclopropoxy-5-ethyl-2-iodopyridine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-ethyl-2-iodopyridine involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The listed materials focus on impurities related to drospirenone/ethinyl estradiol combinations, such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine and 1-Fluoronaphthalene . These compounds differ significantly in structure and function from the target molecule.

Key Limitations in the Evidence:

Structural Mismatch : The referenced compounds contain naphthalene, thiophene, or fluorinated aromatic systems, whereas 3-Cyclopropoxy-5-ethyl-2-iodopyridine is a pyridine derivative with iodine and cyclopropoxy groups.

Functional Disparity : The evidence focuses on impurities in hormonal contraceptives, whereas iodopyridines are typically explored in cross-coupling reactions (e.g., Suzuki-Miyaura) or as kinase inhibitors.

Absence of Comparative Data: No physicochemical data (e.g., solubility, stability) or bioactivity studies for the target compound are available in the provided sources.

Critical Analysis of Evidence Relevance

The provided evidence is unrelated to the requested compound or its analogs. For a meaningful comparison, data on structurally similar pyridine derivatives (e.g., 3-ethoxy-5-methyl-2-bromopyridine or 3-cyclopropyl-5-iodopyridine) would be required. Such comparisons typically address:

- Reactivity : Iodine’s role in facilitating halogen-bonding or cross-coupling reactions.

- Steric Effects : Cyclopropoxy groups often introduce steric hindrance, impacting binding affinity in drug candidates.

- Electronic Effects : Electron-withdrawing/donating substituents’ influence on pyridine ring reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.